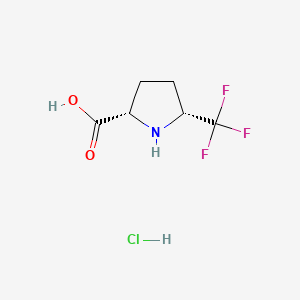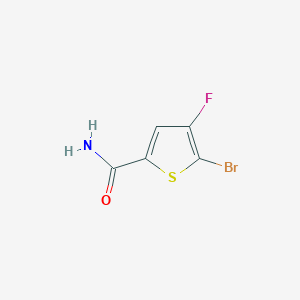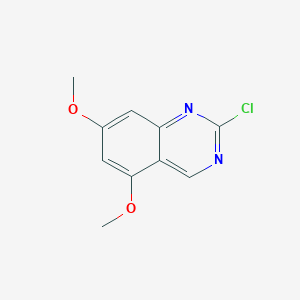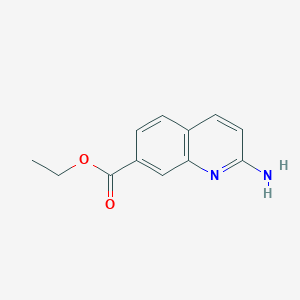
3-(tert-Butyl)-5-chloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butyl)-5-chloropyridine is an organic compound that belongs to the class of chloropyridines It features a pyridine ring substituted with a tert-butyl group at the third position and a chlorine atom at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-5-chloropyridine can be achieved through several methods. One common approach involves the chlorination of 3-(tert-Butyl)pyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Another method involves the direct alkylation of 5-chloropyridine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butyl)-5-chloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation: The tert-butyl group can be oxidized to a tert-butyl alcohol or a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted pyridines.
Oxidation: tert-Butyl alcohol or carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butyl)-5-chloropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(tert-Butyl)-5-chloropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The tert-butyl group can influence the compound’s lipophilicity and steric properties, affecting its binding affinity and selectivity for molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(tert-Butyl)pyridine: Lacks the chlorine substituent, resulting in different reactivity and applications.
5-Chloropyridine: Lacks the tert-butyl group, leading to variations in chemical properties and biological activity.
3-(tert-Butyl)-4-chloropyridine: Chlorine atom is at the fourth position, which can alter the compound’s reactivity and interactions.
Uniqueness
3-(tert-Butyl)-5-chloropyridine is unique due to the combined presence of both the tert-butyl group and the chlorine atom on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C9H12ClN |
|---|---|
Molekulargewicht |
169.65 g/mol |
IUPAC-Name |
3-tert-butyl-5-chloropyridine |
InChI |
InChI=1S/C9H12ClN/c1-9(2,3)7-4-8(10)6-11-5-7/h4-6H,1-3H3 |
InChI-Schlüssel |
CUOFOFJHEKTIMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CN=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate](/img/structure/B13654708.png)









![(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride](/img/structure/B13654754.png)


